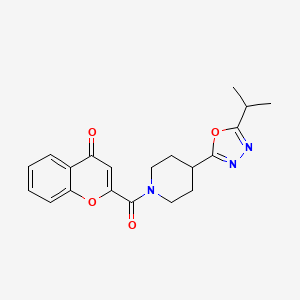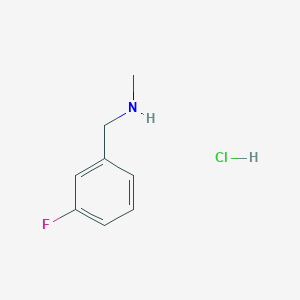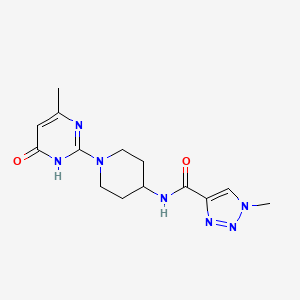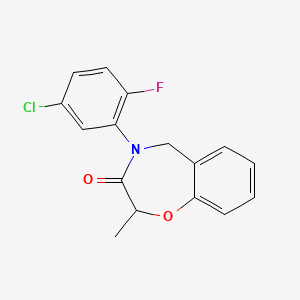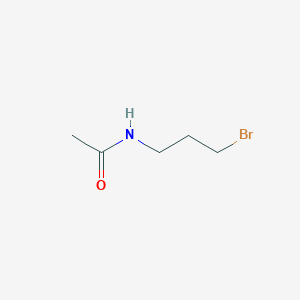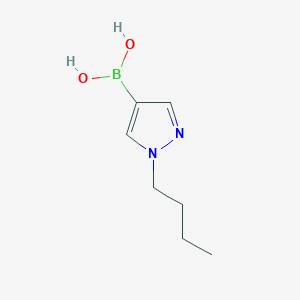
1-Butylpyrazole-4-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butylpyrazole-4-boronic acid is a chemical compound with the molecular formula C7H13BN2O2 . It is used as a reagent in various chemical reactions .
Chemical Reactions Analysis
Boronic acid-based compounds, such as this compound, are known to participate in cis-diol conjugation, one of the best-studied reactions among reversible click reactions . Pyrazole derivatives can also undergo various reactions due to the nature of their substituent groups .
Aplicaciones Científicas De Investigación
Synthesis and Bioactivity
Boronic acids and derivatives are crucial intermediates in medicinal chemistry and drug discovery. The synthesis of polysubstituted N-arylpyrazole derivatives from N 1-arylsydnone with acetylene and boronic acid showcases the utility of boronic acid derivatives in creating compounds with significant inhibitory activity against various cancer cells (N. Uramaru et al., 2014). This highlights boronic acids' role in synthesizing novel therapeutic agents.
Carbohydrate Recognition
Boronic acids have a unique ability to form reversible covalent bonds with diols, making them excellent candidates for carbohydrate recognition. A study on the complexation of glycopyranosides under physiologically relevant conditions by ortho-hydroxyalkyl arylboronic acids demonstrates the potential of boronic acid derivatives in designing sensors and receptors for biomolecules, including cell-surface glycoconjugates (Meenakshi Dowlut & D. Hall, 2006).
Analytical Chemistry Applications
In analytical chemistry, boronic acids have been employed for the derivatization of compounds for detection purposes. The detection of boron and the response of boronate derivatives with an alkali flame ionization detector illustrates the applicability of boronic acid derivatives in enhancing detection sensitivity and specificity in gas chromatography, highlighting their importance in analytical methodologies (R. Greenhalgh & P. Wood, 1973).
Fluorescence Probes
Boronic acid derivatives are also pivotal in developing fluorescent probes for biological applications. For example, boron dipyrromethene (BODIPY)-based probes have been designed for highly sensitive detection of nitric oxide, a critical biomolecule in various physiological and pathological processes (Yu Gabe et al., 2004). These probes exemplify boronic acid derivatives' role in bioimaging and diagnostics.
Drug Development and Catalysis
Boronic acids are integral to drug development, serving as key intermediates and functional groups in pharmaceutical agents. Their unique properties have been exploited for developing enzyme inhibitors, cancer therapy agents, and biomolecule mimics. The comprehensive review of boronic acid compounds in potential pharmaceutical applications underscores their significance in modern medicinal chemistry and drug design (Wen-qian Yang, Xingming Gao, & B. Wang, 2003).
Direcciones Futuras
Pyrazole derivatives, including 1-Butylpyrazole-4-boronic acid, continue to be an area of interest in chemical research due to their diverse structural significance and biological activities . Future research directions may include the development of more efficient synthesis methods, exploration of new reactions, and investigation of their potential applications in various fields .
Mecanismo De Acción
Target of Action
1-Butylpyrazole-4-boronic acid is a derivative of pyrazole, a nitrogen-containing heterocycle . Pyrazole derivatives have been found to exhibit a wide range of biological activities and can be used to treat various diseases such as cancers, respiratory diseases, infections, and neurological diseases . .
Mode of Action
For instance, some pyrazole derivatives have been found to inhibit cytokine signal transduction via inhibition of JAK1 and JAK2, leading to antiproliferative and proapoptotic effects .
Biochemical Pathways
This compound is a boronic acid derivative, which is commonly used in Suzuki-Miyaura (SM) cross-coupling reactions . In SM coupling, the boronic acid undergoes transmetalation with palladium, a process where the boronic acid transfers its organic group to palladium . This reaction is part of a larger biochemical pathway that leads to the formation of carbon-carbon bonds .
Pharmacokinetics
It’s worth noting that boronic acids, in general, are susceptible to oxidation, especially under aerobic conditions .
Result of Action
Given its potential use in sm coupling reactions, it can be inferred that it may play a role in the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis .
Action Environment
The action of this compound, like other boronic acids, can be influenced by environmental factors. For instance, boronic acids are highly susceptible to oxidation by peroxide-type oxidants, which can readily form in many ethereal solvents . Therefore, the action, efficacy, and stability of this compound can be significantly affected by the presence of oxidants in its environment .
Propiedades
IUPAC Name |
(1-butylpyrazol-4-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BN2O2/c1-2-3-4-10-6-7(5-9-10)8(11)12/h5-6,11-12H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUJWRDQDMVDAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)CCCC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]ethanone](/img/structure/B2953037.png)
![4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]phthalazin-1(2H)-one](/img/structure/B2953038.png)
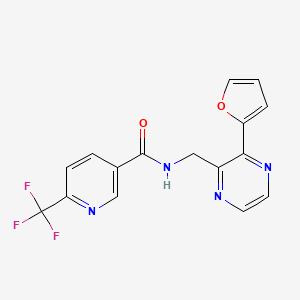

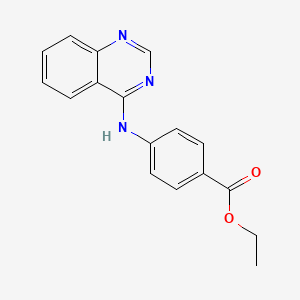
![4-isopropoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2953046.png)

